molecular formula C10H10N2 B12958987 8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine

8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B12958987
M. Wt: 158.20 g/mol
InChI Key: HCUJJFCAWWBWFE-UHFFFAOYSA-N
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Description

8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1,6-naphthyridine derivatives, which are subjected to ethynylation reactions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted naphthyridines .

Scientific Research Applications

8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biological processes through its interaction with cellular components .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine
  • 1,2,3,4-Tetrahydro-1,5-naphthyridine

Comparison: 8-Ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. Compared to other naphthyridines, this compound exhibits different pharmacological properties and synthetic versatility .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

8-ethynyl-1,2,3,4-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C10H10N2/c1-2-8-6-11-7-9-4-3-5-12-10(8)9/h1,6-7,12H,3-5H2

InChI Key

HCUJJFCAWWBWFE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=CN=C1)CCCN2

Origin of Product

United States

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